Ácido 5-Benciloxiindol-3-glioxílico

Descripción general

Descripción

5-Benzyloxyindole 3-Glyoxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 5-Benzyloxyindole 3-Glyoxylic Acid integrates an indole pharmacophore, making it a valuable molecule for various scientific research applications .

Aplicaciones Científicas De Investigación

Biological Activities

5-Benzyloxyindole 3-glyoxylic acid exhibits a range of biological activities, making it a valuable compound in pharmacological research:

- Antiinflammatory Properties : Similar compounds in the indole series have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that derivatives of indole-3-glyoxylic acids possess antimicrobial properties, which may extend to 5-benzyloxyindole 3-glyoxylic acid .

- Anticancer Potential : Preliminary studies have shown that indole derivatives can induce apoptosis in cancer cells, indicating a possible role for 5-benzyloxyindole 3-glyoxylic acid in cancer therapy .

- Neurological Effects : Some indole derivatives are being explored for their neuroprotective effects, which could position this compound as a candidate for neurological disorders .

Table 1: Summary of Therapeutic Applications

Case Studies

-

Case Study on Antiinflammatory Effects :

A study published in the Journal of Medicinal Chemistry examined various indole derivatives, including those related to glyoxylic acid. The findings suggested that these compounds significantly reduced inflammation markers in animal models, supporting their use in treating chronic inflammatory diseases. -

Antimicrobial Efficacy Study :

Research conducted at a leading pharmaceutical institute tested the antimicrobial activity of several indole derivatives against common pathogens. Results indicated that compounds similar to 5-benzyloxyindole 3-glyoxylic acid displayed noteworthy inhibition zones, suggesting potential for development into new antibiotics. -

Cancer Therapy Exploration :

A recent study investigated the cytotoxic effects of various indole compounds on human cancer cell lines. The results indicated that certain structural modifications led to increased apoptosis rates, highlighting the therapeutic potential of compounds like 5-benzyloxyindole 3-glyoxylic acid in oncology.

Mecanismo De Acción

Mode of Action

The exact mode of action of 5-Benzyloxyindole 3-Glyoxylic Acid is currently unknown . It has been incorporated into platinum(iv) complexes that have shown prominent anticancer activity . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Result of Action

Platinum(iv) complexes incorporating this compound have demonstrated significant anticancer activity, suggesting potential cytotoxic effects .

Métodos De Preparación

The synthesis of 5-Benzyloxyindole 3-Glyoxylic Acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . Another method involves the reduction of 4-benzyloxy-2-(2-pyrrolidinylvinyl)nitrobenzene using hydrogen and 5% rhodium-on-charcoal in tetrahydrofuran . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for higher yields and purity.

Análisis De Reacciones Químicas

5-Benzyloxyindole 3-Glyoxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, rhodium-on-charcoal, and methanesulfonic acid . Major products formed from these reactions include tricyclic indoles and azepinoindoles . The compound’s reactivity is influenced by the indole nucleus, which readily undergoes electrophilic substitution due to its aromatic nature .

Comparación Con Compuestos Similares

5-Benzyloxyindole 3-Glyoxylic Acid can be compared with other indole derivatives, such as indole-3-acetic acid and 5-benzyloxyindole-3-acetic acid . While all these compounds share the indole nucleus, 5-Benzyloxyindole 3-Glyoxylic Acid is unique due to its glyoxylic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications, particularly in the development of novel anticancer therapies .

Actividad Biológica

5-Benzyloxyindole 3-Glyoxylic Acid (5-BG) is a compound with significant biological activity, particularly in the realm of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

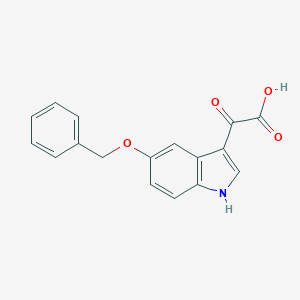

5-BG is characterized by its unique indole structure, which is known for diverse biological activities. The molecular formula is , and it features a benzyloxy group and a glyoxylic acid moiety. This structural arrangement contributes to its reactivity and potential therapeutic effects.

Biological Activities

The biological activities of 5-BG can be categorized into several key areas:

- Anticancer Activity : 5-BG has been incorporated into platinum(IV) complexes, which have shown enhanced anticancer properties compared to traditional chemotherapy agents like cisplatin. Studies indicate that these complexes exhibit cytotoxic effects against various human cancer cell lines, including HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) cells .

- Mechanism of Action : The anticancer effects are believed to arise from multiple mechanisms, including:

Study on Platinum(IV) Complexes

A recent study synthesized three platinum(IV) complexes incorporating 5-BG. The results showed that these complexes had significantly higher cytotoxicity than cisplatin, with GI50 values ranging from 1.2 to 150 nM across various cell lines. The study highlighted the potential of these complexes as more effective alternatives in cancer therapy .

| Complex Name | GI50 Values (nM) | Cell Lines Tested |

|---|---|---|

| P-5B3A | 1.2 | HT29 |

| 5-5B3A | 50 | U87 |

| 56-5B3A | 150 | MCF-7 |

Synthesis Methods

The synthesis of 5-BG typically involves the Fischer indole synthesis method, which includes the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions in methanol. This method allows for the efficient production of this compound for further biological evaluation.

Comparative Analysis with Related Compounds

The biological activity of 5-BG can be compared to other indole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Indole-3-Glyoxylic Acid | Indole core with glyoxylic acid | Known for plant growth regulation |

| 5-Methoxyindole-3-Glyoxylic Acid | Methoxy substitution instead of benzyloxy | Exhibits different solubility properties |

| 5-Bromoindole-3-Glyoxylic Acid | Bromine substitution | Enhanced reactivity in electrophilic aromatic substitution |

The unique combination of the benzyloxy group and glyoxylic acid functionality in 5-BG enhances its bioactivity compared to these related compounds.

Propiedades

IUPAC Name |

2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-16(17(20)21)14-9-18-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSKVXZVSAPWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.